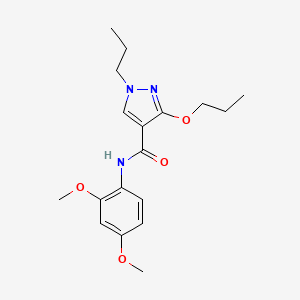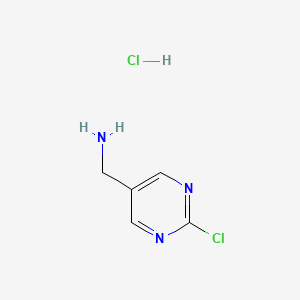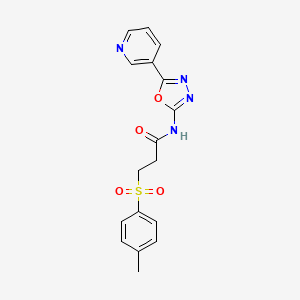![molecular formula C11H13BrN2O4 B2934467 methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate CAS No. 303061-58-7](/img/structure/B2934467.png)
methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of Br-MPG involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and the inhibition of COX-2 results in decreased inflammation. Br-MPG has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs results in increased expression of certain genes that play a role in cancer cell death.
Biochemical and Physiological Effects:
Br-MPG has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, and it has been shown to inhibit tumor growth in various cancer models. Moreover, Br-MPG has been found to decrease inflammation in animal models of rheumatoid arthritis. Br-MPG has also been found to have anticonvulsant activity, and it has been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
Br-MPG has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. Moreover, Br-MPG has been extensively studied, and its mechanism of action is well understood. However, Br-MPG also has some limitations. It is a relatively expensive compound, and its synthesis can be time-consuming. Moreover, Br-MPG has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for Br-MPG research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Moreover, there is a need for further studies to elucidate the mechanism of action of Br-MPG. Additionally, there is a need for further studies to explore the potential of Br-MPG in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to explore the potential of Br-MPG in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of Br-MPG can be achieved using various methods. One of the most commonly used methods is the reaction between 4-bromobenzylamine and methyl N-(tert-butoxycarbonyl)glycinate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. Another method involves the reaction between 4-bromobenzylamine and methyl N-carbobenzoxyglycinate. The reaction is carried out in the presence of a base such as sodium hydride, and the product is purified using recrystallization.
科学的研究の応用
Br-MPG has been extensively studied for its scientific research applications. It has been found to have significant antitumor activity, and it has been used in various cancer studies. Br-MPG has also been found to have anti-inflammatory properties, and it has been used in studies related to inflammatory diseases such as rheumatoid arthritis. Moreover, Br-MPG has been found to have anticonvulsant activity, and it has been used in studies related to epilepsy and other neurological disorders.
特性
IUPAC Name |
methyl N-[(4-bromophenyl)-(methoxycarbonylamino)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-17-10(15)13-9(14-11(16)18-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXTCSQIBOUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)


![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)
![N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)
![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)
![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)

